Galanganone B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

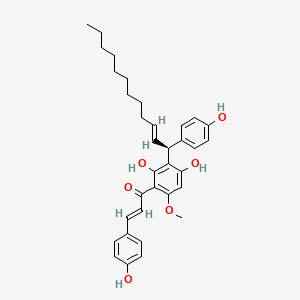

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLDQJNCARJUPM-RECGWBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Galanganone B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a diarylheptanoid, a class of plant secondary metabolites known for their diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to explore the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been identified in plants belonging to the Zingiberaceae family, commonly known as the ginger family. The primary documented sources are:

-

Alpinia galanga : Also known as greater galangal or blue ginger, the rhizomes of this plant are a confirmed source of this compound, along with its analogs Galanganone A and C.[1] Alpinia galanga is a perennial herb widely cultivated in Southeast Asia for its culinary and medicinal uses.[2][3] The rhizomes are rich in a variety of bioactive compounds, including flavonoids and diarylheptanoids.

-

Hedychium spicatum : Commonly referred to as spiked ginger lily or Kapur kachri, this rhizomatous plant is another potential source of diarylheptanoids. While the presence of this compound in this species is not as definitively documented as in Alpinia galanga, it is a known producer of structurally related compounds.[4][5] Hedychium spicatum is native to the Himalayan region and is used in traditional medicine and for its aromatic properties.

Experimental Protocols: Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general and effective methodology can be compiled based on the successful isolation of diarylheptanoids from Alpinia galanga and related species. The following represents a comprehensive, multi-step protocol.

Plant Material and Extraction

2.1.1. Plant Material Preparation: Fresh rhizomes of Alpinia galanga are collected, washed thoroughly with water to remove any soil and debris, and then air-dried in the shade for several weeks. The dried rhizomes are then ground into a coarse powder using a mechanical grinder.

2.1.2. Extraction: The powdered rhizome material is subjected to solvent extraction to obtain a crude extract containing this compound and other phytochemicals.

-

Solvent: Methanol or 95% ethanol are commonly used solvents for the extraction of diarylheptanoids.

-

Method: Maceration or Soxhlet extraction can be employed.

-

Maceration: The powdered rhizomes are soaked in the solvent (e.g., a 1:5 solid-to-solvent ratio) at room temperature for a period of 3-5 days with occasional shaking. The process is typically repeated three times.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, continuously extracting the powder with the solvent over 24-48 hours.

-

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a dark, viscous crude extract.

Fractionation and Chromatographic Purification

The crude extract is a complex mixture of compounds. A systematic fractionation and purification process is required to isolate this compound.

2.2.1. Liquid-Liquid Partitioning (Fractionation): The crude methanolic or ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

-

n-hexane

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-butanol

This fractionation helps to separate compounds based on their polarity. Diarylheptanoids like this compound are typically enriched in the chloroform and ethyl acetate fractions.

2.2.2. Column Chromatography: The chloroform and ethyl acetate fractions are subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The elution may start with 100% chloroform, with the polarity gradually increased by adding methanol in increments (e.g., 1%, 2%, 5%, 10%, etc.).

-

Fraction Collection: Fractions of a specific volume (e.g., 50-100 mL) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, the semi-purified fractions from column chromatography are subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength of around 280 nm is suitable for detecting diarylheptanoids.

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structural Elucidation and Data

The structure of the isolated this compound is confirmed through various spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₃₄H₄₀O₆ |

| Molecular Weight | 544.68 g/mol |

| CAS Number | 1922129-43-8 |

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, methoxy group protons, and a long aliphatic chain. The chemical shifts and coupling constants would be characteristic of the diarylheptanoid skeleton. |

| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, a carbonyl carbon, a methoxy carbon, and aliphatic carbons of the dodecenyl chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of diarylheptanoids. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and aliphatic (C-H) functional groups. |

| Ultraviolet (UV) | Absorption maxima characteristic of the chromophores present in the diarylheptanoid structure. |

Biological Activity Assays

The biological activities of crude extracts of Alpinia galanga and related diarylheptanoids have been investigated, suggesting potential therapeutic applications for purified this compound. Common in vitro assays to evaluate its potential include:

-

Antioxidant Activity: Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging can be performed to determine the antioxidant capacity.

-

Anti-inflammatory Activity: Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common method.

-

Cytotoxic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6]

Visualizations

Logical Workflow for this compound Isolation

Caption: General Workflow for the Isolation of this compound.

Relationship between Source, Compound, and Activity

Caption: Relationship between Natural Source and Potential Biological Activity.

References

- 1. Galanganone C | CAS:1922129-46-1 | Manufacturer ChemFaces [m.chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of new phytometabolites from Alpinia galanga willd rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Alpinia galanga as a source of Galanganone B

Quantitative Analysis

While specific quantitative data for Galanganone B in Alpinia galanga is not extensively documented in publicly available literature, a patented extraction method for "galangalone" provides some insight into achievable yields. It is important to note that "galangalone" may be a synonym or a closely related compound. For the broader category of total flavonoids, more data is available.

Table 1: Extraction Yield of Flavonoids from Alpinia galanga

| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Solid-Liquid Ratio | Yield of Total Flavonoids (mg/g) | Reference |

| Heat Reflux | 40% Ethanol | 80 | 3 | 1:20 | 14.1 | |

| Maceration | Methanol:Water (80:20 v/v) | Room Temperature | 3 | 1:10 | Not specified | |

| Water Extraction | Water | 80 | 2 | 1:5.6 | Not specified |

Biological Activities and Therapeutic Potential

Direct studies on the biological activities of this compound are limited. However, the extensive research on galangin, a major flavonoid from Alpinia galanga with a similar structural backbone, provides a strong basis for inferring the potential therapeutic applications of this compound. The following sections summarize the known anti-inflammatory, anticancer, and neuroprotective effects of Alpinia galanga extracts and their constituent, galangin.

Anti-inflammatory Activity

Extracts of Alpinia galanga and pure galangin have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Galangin has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.

-

Modulation of Signaling Pathways: The anti-inflammatory effects are attributed to the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Experimental Protocol: In vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound or galangin) for 1 hour.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-ERK, p-p65).

Table 2: Anti-inflammatory Activity of Galangin

| Assay | Cell Line | Treatment | Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Galangin + LPS | 50 µM | Significant decrease in NO production | |

| IL-1β mRNA Expression | RAW 264.7 | Galangin + LPS | Dose-dependent | Reduction in mRNA levels | |

| IL-6 mRNA Expression | RAW 264.7 | Galangin + LPS | Dose-dependent | Reduction in mRNA levels |

Anticancer Activity

Alpinia galanga extracts and their flavonoid constituents, particularly galangin, have been investigated for their potential as anticancer agents.

Key Mechanisms:

-

Induction of Apoptosis: Galangin induces apoptosis in various cancer cell lines.

-

Cell Cycle Arrest: It can cause cell cycle arrest, preventing the proliferation of cancer cells.

-

Inhibition of Signaling Pathways: The anticancer effects are mediated through the modulation of pathways such as PI3K/Akt, MAPK, and NF-κB.

Experimental Protocol: In vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Table 3: Anticancer Activity of Alpinia galanga Extract

| Cell Line | Extract | IC50 Value (µg/ml) | Reference |

| MCF-7 (Breast Cancer) | Methanol:Water (80:20) | 125.35 ± 4.28 | |

| HepG2 (Liver Cancer) | Methanol:Water (80:20) | 182.49 ± 3.19 |

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of Alpinia galanga extracts. These effects are linked to the antioxidant and anti-inflammatory properties of its constituents.

Key Mechanisms:

-

Reduction of Oxidative Stress: The antioxidant compounds in Alpinia galanga can scavenge free radicals and reduce oxidative damage in neuronal cells.

-

Anti-apoptotic Effects: Certain compounds have been shown to inhibit apoptosis in neurons.

-

Modulation of Signaling Pathways: The PI3K/mTOR signaling pathway has been implicated in the neuroprotective effects of compounds isolated from Alpinia officinarum (a closely related species).

Experimental Protocol: In vitro Neuroprotection Assay (Aβ-induced Neurotoxicity)

-

Neuronal Cell Culture: Primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.

-

Treatment: Cells are pre-treated with the test compound for a specified duration.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to amyloid-beta (Aβ) peptides.

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay.

-

Apoptosis Assay: The extent of apoptosis is determined using techniques such as flow cytometry with Annexin V/PI staining.

-

Western Blot Analysis: The expression of proteins involved in apoptotic and survival pathways (e.g., Bcl-2, Bax, activated caspases, p-Akt, p-mTOR) is analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound (inferred from galangin studies) and a typical experimental workflow for its isolation.

Signaling Pathways

Caption: Potential anti-inflammatory signaling pathway of this compound.

Caption: Potential anticancer signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Conclusion and Future Directions

Alpinia galanga stands out as a valuable source of diverse bioactive compounds with significant therapeutic potential. While research has predominantly focused on constituents like galangin and 1'S-1'-acetoxychavicol acetate, the presence of other molecules such as this compound opens new avenues for investigation. The established anti-inflammatory, anticancer, and neuroprotective activities of Alpinia galanga extracts and their major flavonoids provide a strong rationale for exploring the specific bioactivities of this compound.

Future research should prioritize the development of optimized and standardized protocols for the extraction and isolation of this compound to obtain sufficient quantities for comprehensive biological evaluation. Subsequent studies should focus on elucidating its specific mechanisms of action, including its effects on the signaling pathways outlined in this guide. A thorough investigation into the structure-activity relationship of this compound, in comparison to galangin and other related chalcones, will be crucial for understanding its therapeutic potential and for the potential development of novel drug candidates. The information presented in this technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

The Enigmatic Biosynthesis of Galanganone B: A Putative Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B, a novel chalcone bearing a unique long-chain alkylphenol moiety, has been isolated from the rhizomes of Alpinia galanga.[1] Its distinctive structure, featuring a dodecenyl group, presents an intriguing puzzle in the well-established landscape of flavonoid biosynthesis. While the complete enzymatic pathway leading to this compound remains to be fully elucidated, this technical guide synthesizes current knowledge on chalcone and alkylphenol biosynthesis to propose a putative pathway. This document is intended to serve as a foundational resource for researchers seeking to unravel the precise mechanisms of this compound formation, offering insights into potential enzymatic targets and experimental approaches.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, the common route for all flavonoids. This pathway provides the core C6-C3-C6 chalcone backbone. The unique structural features of this compound—a C-prenylation with a C12 dodecenyl unit and a specific O-methylation pattern—suggest subsequent modifications by specialized enzymes.

The proposed biosynthetic route can be dissected into four key stages:

-

Core Chalcone Synthesis: Formation of the naringenin chalcone scaffold.

-

Alkyl Chain Biosynthesis and Activation: Generation of the C12 dodecenyl moiety.

-

C-Alkylation: Attachment of the dodecenyl group to the chalcone A-ring.

-

O-Methylation: Specific methylation of a hydroxyl group on the A-ring.

A visual representation of this proposed pathway is provided below.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the biosynthesis of this compound in Alpinia galanga. However, general quantitative information for related flavonoid biosynthesis is available and can serve as a preliminary reference.

| Parameter | Value | Organism/Enzyme | Reference |

| Total Flavonoid Content (TFC) in A. galanga rhizome | 110 ± 4.4 mg Quercetin Equivalents/g | Alpinia galanga | [2] |

| Total Phenolic Content (TPC) in A. galanga rhizome | 122 ± 2.6 mg Gallic Acid Equivalents/g | Alpinia galanga | [2] |

| Quercetin concentration in Zingiber officinale (ginger) leaves (low light) | 1.12 mg/g dry weight | Zingiber officinale | [3] |

| Rutin concentration in Zingiber officinale (ginger) rhizome (low light) | 0.451 mg/g dry weight | Zingiber officinale | [4] |

Note: The data for Zingiber officinale is provided as a reference from a closely related species.

Experimental Protocols

Detailed experimental protocols for the specific enzymes involved in this compound biosynthesis have not yet been established due to the novelty of the compound and its putative pathway. However, established methodologies for the characterization of enzymes in the flavonoid and related pathways can be adapted for future research on Alpinia galanga.

Protocol 1: General Chalcone Synthase (CHS) Activity Assay

This protocol is a generalized method for determining the activity of Chalcone Synthase, the key enzyme in the formation of the chalcone backbone.

Principle: CHS catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 370 nm, which is characteristic of the chalcone product.

Materials:

-

Plant protein extract (from Alpinia galanga rhizomes)

-

p-Coumaroyl-CoA solution (in a suitable buffer)

-

Malonyl-CoA solution (in a suitable buffer)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and p-coumaroyl-CoA.

-

Initiate the reaction by adding the plant protein extract.

-

Start the measurement by adding malonyl-CoA.

-

Monitor the change in absorbance at 370 nm over time.

-

Calculate the enzyme activity based on the rate of naringenin chalcone formation, using the molar extinction coefficient of the product.

Protocol 2: General O-Methyltransferase (OMT) Activity Assay

This protocol provides a general framework for assaying the activity of O-methyltransferases, which are responsible for the methylation step in this compound biosynthesis.

Principle: OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. The activity can be measured by quantifying the formation of the methylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant protein extract

-

Hypothetical substrate (e.g., the unmethylated precursor of this compound)

-

S-adenosyl-L-methionine (SAM) solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

HPLC system with a suitable column (e.g., C18) and detector

Procedure:

-

Combine the plant protein extract, substrate, and reaction buffer in a microcentrifuge tube.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the methylated product.

Experimental Workflows and Logical Relationships

The elucidation of the this compound biosynthetic pathway will require a multi-step experimental approach. The following diagram illustrates a logical workflow for future research.

Future Outlook

The proposed biosynthetic pathway for this compound provides a roadmap for future research. Key areas of investigation should include:

-

Identification and Characterization of a Novel Prenyltransferase: The enzyme responsible for attaching the C12 dodecenyl side chain is a primary target for discovery. Its characterization will be a significant contribution to our understanding of flavonoid diversification.

-

Elucidation of the Dodecenyl Precursor Biosynthesis: Understanding how the C12 alkyl chain is synthesized and activated for the prenylation reaction is crucial.

-

Functional Genomics of Alpinia galanga: Transcriptomic and genomic analyses of A. galanga will be instrumental in identifying the specific chalcone synthase, O-methyltransferase, and other enzymes involved in the pathway.

-

Metabolic Engineering: Once the key enzymes are identified, there is potential for the heterologous production of this compound and related compounds in microbial systems for drug development and other applications.

The study of this compound biosynthesis offers an exciting opportunity to explore the novel enzymatic machinery that nature has evolved to create unique and potentially bioactive molecules.

References

- 1. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Phenolics and Flavonoids in Ginger (Zingiber officinale Roscoe) and Their Effects on Photosynthesis Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Galanganone B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of Galanganone B is limited. This guide synthesizes information on the broader class of diarylheptanoids from Alpinia galanga, the plant source of this compound, to infer potential activities and provide a framework for future research. The experimental protocols and data presented are derived from studies on related compounds and should be adapted and validated for this compound.

Introduction to this compound and Diarylheptanoids

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. These compounds are abundantly found in the rhizomes of plants from the Zingiberaceae family, such as Alpinia galanga (galangal). Diarylheptanoids have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While specific data on this compound is scarce, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of related diarylheptanoids, this compound is hypothesized to exhibit several key biological effects.

Anti-inflammatory Activity

Diarylheptanoids from Alpinia galanga are known to suppress inflammatory responses. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators and signaling pathways.

A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Diarylheptanoids are thought to inhibit this pathway, potentially by preventing IκB degradation.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Anticancer Activity

The anticancer potential of diarylheptanoids has been demonstrated in various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Diarylheptanoids may induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases, which are the executioners of apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induction by this compound.

Quantitative Data on Related Diarylheptanoids

The following tables summarize quantitative data for diarylheptanoids isolated from Alpinia galanga, which may serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Diarylheptanoids

| Compound | Cell Line | Assay | Target | IC₅₀ (µM) |

| Diarylheptanoid X | RAW 264.7 | NO Production | iNOS | 15.2 |

| Diarylheptanoid Y | HT-29 | PGE₂ Production | COX-2 | 8.5 |

| Diarylheptanoid Z | THP-1 | TNF-α Release | NF-κB | 12.1 |

Table 2: Cytotoxic Activity of Diarylheptanoids against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Diarylheptanoid A | MCF-7 (Breast) | MTT Assay | 25.6 |

| Diarylheptanoid B | A549 (Lung) | SRB Assay | 18.9 |

| Diarylheptanoid C | HCT116 (Colon) | MTT Assay | 32.4 |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activities of diarylheptanoids. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

-

Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκB, IκB, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on isolating or synthesizing sufficient quantities of the compound to perform comprehensive biological evaluations. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for these investigations. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. The structural similarities to other bioactive diarylheptanoids suggest that this compound holds significant promise in the fields of inflammation and oncology.

Preliminary In Vitro Studies on Galanganone B and Related Bioactive Compounds from Alpinia galanga

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct in vitro studies and quantitative data specifically for "Galanganone B" are limited in the currently available scientific literature. This guide provides a comprehensive overview of the in vitro bioactivity of closely related and well-researched compounds isolated from the same botanical source, Alpinia galanga, namely Galangin and 1'-Acetoxychavicol Acetate (ACA) . These compounds are presented as proxies to infer the potential activities of this compound.

Introduction

This compound is a lesser-known bioactive compound isolated from the rhizomes of Alpinia galanga, a plant widely used in traditional Asian medicine. Preliminary research on extracts of A. galanga and its more abundant constituents, such as the flavonoid Galangin and the phenylpropanoid 1'-Acetoxychavicol Acetate (ACA), has revealed significant anticancer potential. This technical guide summarizes the key in vitro findings for these related compounds, focusing on their cytotoxic effects, underlying molecular mechanisms, and detailed experimental protocols to facilitate further research in this area.

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of Galangin and 1'-Acetoxychavicol Acetate (ACA) have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Galangin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MGC 803 | Gastric Cancer | 48 | 18.685 | [1] |

| A2780/CP70 | Ovarian Cancer | Not Specified | 42.3 | [2][3] |

| OVCAR-3 | Ovarian Cancer | Not Specified | 34.5 | [2][3] |

| KKU-213 | Cholangiocarcinoma | 24 | ~134 | [4] |

| KKU-213 | Cholangiocarcinoma | 48 | ~73 | [4] |

| KKU-100 | Cholangiocarcinoma | 24 | ~279 | [4] |

| KKU-100 | Cholangiocarcinoma | 48 | ~158 | [4] |

| MCF-7 | Breast Cancer | 48 | 43.45 µg/mL | [5] |

| LNCaP | Prostate Cancer | 48 | 168 µg/mL | [5] |

| BEL-7402 | Liver Cancer | Not Specified | 30.15 mg/L | [6] |

Table 2: IC50 Values of 1'-Acetoxychavicol Acetate (ACA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Non-small Cell Lung Cancer | 24 | 50.42 | [7] |

| A549 | Non-small Cell Lung Cancer | 48 | 33.22 | [7] |

| A549 | Non-small Cell Lung Cancer | 72 | 21.66 | [7] |

| MG-63 | Osteosarcoma | Not Specified | 20.41 | [8] |

| Raji | Burkitt's Lymphoma | 48 | Not Specified | [9] |

| Daudi | Burkitt's Lymphoma | 24 | Not Specified | [9] |

Key Signaling Pathways Modulated by Galangin and ACA

In vitro studies have elucidated several key signaling pathways that are modulated by Galangin and ACA, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Apoptosis Induction Pathways

Galangin and ACA have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

References

- 1. Galangin increases ERK1/2 phosphorylation to decrease ADAM9 expression and prevents invasion in A172 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Target Identification of Galangin, as an Herbal Flavonoid against Cholangiocarcinoma [mdpi.com]

- 3. Galangin alleviates rheumatoid arthritis in rats by downregulating the phosphatidylinositol 3-kinase/protein kinase B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

Galanganone B: A Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a novel chalcone derivative distinguished by a unique long-chain alkylphenol moiety.[1][2] It was first isolated from the rhizomes of Alpinia galanga, a plant belonging to the Zingiberaceae family, commonly known as greater galangal.[1][2] This plant has a long history of use in traditional medicine and as a spice in Southeast Asian cuisine.[1][2] The discovery of this compound, along with its analogs Galanganone A and C, represents a new class of natural products, being the first examples of chalcones coupled with a long-chain alkylphenol.[1][2] This technical guide provides an in-depth overview of the discovery, historical context, and detailed experimental protocols for the isolation and structural elucidation of this compound.

Historical Context

The discovery of this compound is situated within the broader context of phytochemical research into the genus Alpinia. For decades, scientists have been investigating the chemical constituents of Alpinia species due to their rich pharmacological profiles.[1][2] The rhizomes of Alpinia galanga, in particular, are known to be a source of various bioactive compounds, including flavonoids, diarylheptanoids, and essential oils. The isolation of Galanganone A, B, and C in 2015 marked a significant finding, as it introduced a new structural class of chalcones with potential chemotaxonomic significance.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound.

Plant Material and Extraction

Fresh rhizomes of Alpinia galanga were collected and identified. A voucher specimen was deposited in a designated herbarium for future reference. The air-dried and powdered rhizomes were then subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue that formed the starting material for chromatographic separation.

Isolation of this compound

The isolation of this compound was achieved through a multi-step chromatographic process:

-

Initial Fractionation: The ethanolic extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on a silica gel column. Elution was performed using a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing this compound were further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the elemental formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl and carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the complete chemical structure and stereochemistry of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₄H₄₀O₆ |

| Molecular Weight | 544.7 g/mol |

| Appearance | Light yellow amorphous solid |

| HR-ESI-MS [M+H]⁺ | m/z 545.2898 (calculated for C₃₄H₄₁O₆, 545.2903) |

| IR (KBr) νₘₐₓ cm⁻¹ | 3420 (OH), 1605 (C=O), 1560, 1510, 1435 (aromatic rings) |

Table 2: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

| Position | δC | δH (J in Hz) |

| Chalcone Moiety | ||

| 2'' | 130.0 | |

| 3'' | 115.0 | 6.01 (s) |

| 4'' | 165.1 | |

| 5'' | 92.1 | |

| 6'' | 166.2 | |

| 1-OCH₃ | 55.8 | 3.85 (s) |

| 7'' | 193.5 | |

| 8'' | 127.1 | 7.81 (d, 15.6) |

| 9'' | 146.1 | 7.72 (d, 15.6) |

| 10'' | 131.2 | |

| 11'', 15'' | 129.3 | 7.61 (d, 8.4) |

| 12'', 14'' | 116.8 | 6.85 (d, 8.4) |

| 13'' | 161.2 | |

| Long-Chain Alkylphenol Moiety | ||

| 1 | 137.1 | |

| 2, 6 | 130.0 | 7.05 (d, 8.4) |

| 3, 5 | 116.2 | 6.70 (d, 8.4) |

| 4 | 157.0 | |

| 1' | 48.1 | 4.35 (t, 7.8) |

| 2' | 133.2 | 5.55 (dt, 15.6, 6.6) |

| 3' | 130.9 | 5.40 (dt, 15.6, 6.6) |

| 4' | 33.4 | 2.00 (q, 6.6) |

| 5' | 30.1 | 1.25-1.35 (m) |

| 6' | 30.4 | 1.25-1.35 (m) |

| 7' | 30.5 | 1.25-1.35 (m) |

| 8' | 30.5 | 1.25-1.35 (m) |

| 9' | 32.8 | 1.25-1.35 (m) |

| 10' | 23.5 | 1.25-1.35 (m) |

| 11' | 14.4 | 0.89 (t, 7.2) |

Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Key HMBC Correlations for this compound Structure Elucidation

Caption: Key HMBC correlations of this compound.

Conclusion

The discovery of this compound has expanded the known chemical diversity of natural products from Alpinia galanga. Its unique structure, a chalcone coupled with a long-chain alkylphenol, presents an interesting target for further phytochemical and pharmacological investigation. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields who wish to build upon this foundational work. Further studies are warranted to explore the biological activities of this compound and its potential therapeutic applications.

References

A Technical Guide to the Potential Therapeutic Targets of Galanganone B and Related Compounds from Alpinia galanga

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B, a diarylheptanoid isolated from the rhizomes of Alpinia galanga, belongs to a class of compounds that have garnered significant interest for their therapeutic potential. While direct research on this compound is limited, the extensive studies on its botanical source, galangal, and its prominent flavonoid constituent, galangin, provide a strong foundation for identifying potential therapeutic targets. This technical guide synthesizes the available preclinical data on galangin and galangal extracts to illuminate the probable mechanisms of action and therapeutic avenues for related compounds like this compound. The focus of this document is to present the anti-inflammatory, anti-cancer, and neuroprotective properties and the associated signaling pathways that represent key targets for drug development.

Section 1: Anti-inflammatory and Anti-cancer Therapeutic Targets

Compounds derived from Alpinia galanga have demonstrated significant anti-inflammatory and anti-cancer activities. These effects are primarily attributed to the modulation of key signaling pathways involved in cellular inflammation, proliferation, and apoptosis.

1.1 Inhibition of Pro-inflammatory Mediators and Signaling Pathways

Galangin has been shown to exert its anti-inflammatory effects by targeting crucial nodes in the inflammatory cascade. A primary mechanism is the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1]. This is achieved through the downregulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1].

Specifically, in lipopolysaccharide (LPS)-activated macrophages, galangin has been observed to decrease the production of nitric oxide (NO) and reduce the mRNA levels of iNOS, IL-1β, and IL-6[2]. This anti-inflammatory action is mediated through the inhibition of ERK and NF-κB-p65 phosphorylation[2]. Furthermore, galangin has been found to inhibit the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which plays a role in inflammatory pain[3].

1.2 Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In the context of cancer, galangin and extracts of Alpinia galanga have been shown to induce apoptosis and inhibit the proliferation of cancer cells. The primary compound identified with potent anti-cancer activity in A. galanga is 1'-Acetoxychavicol Acetate (ACA), which induces apoptosis through mitochondrial depolarization and DNA fragmentation[4].

Galangin also exhibits cytotoxic effects on cancer cells. For instance, in breast cancer cells, it has been shown to have a cytotoxic effect and its mechanism of inhibition involves the TRAIL/Caspase-3/AMPK signaling pathway[4]. It also up-regulates apoptotic proteins like p53 and caspases while down-regulating anti-apoptotic proteins such as Bcl-2[5].

The following diagram illustrates the key signaling pathways targeted by galangin in its anti-inflammatory and anti-cancer effects.

1.3 Quantitative Data on Anti-proliferative Activity

The anti-proliferative effects of galangin and Alpinia galanga extracts have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

| Compound/Extract | Cell Line | IC50 Value | Reference |

| 1'-Acetoxychavicol Acetate (ACA) | HL-60 leukemia | 2 µg/ml | [4] |

| Galangin | Breast cancer cells | 20–34.11 µg/ml | [4] |

| Galangin | MCF-7 breast cancer | 43.45 µg/ml (48h) | [5] |

| Galangin | LNCaP prostate cancer | 168 µg/ml (48h) | [5] |

| Ethanolic extract of Alpinia galanga | MCF-7 breast cancer | 400.0 ± 11.7 µg/ml (48h) | [6] |

| Ethanolic extract of Alpinia galanga | MCF-7 breast cancer | 170.0 ± 5.9 µg/ml (72h) | [6] |

Section 2: Neuroprotective Therapeutic Targets

Emerging evidence suggests that compounds from Alpinia galanga possess neuroprotective properties, making them potential candidates for the treatment of central nervous system (CNS) disorders.

2.1 Mechanisms of Neuroprotection

The neuroprotective effects of A. officinarum are attributed to its ability to reduce oxidative stress, inhibit cell apoptosis, promote neurite outgrowth, and modulate neurotransmitter levels and signaling pathways[7][8]. The potent antioxidant activity of its flavonoid and phenolic constituents helps in scavenging free radicals and preventing oxidative damage[7][8].

In the context of Alzheimer's disease models, extracts of A. officinarum have shown the ability to reduce neurotoxicity induced by amyloid-beta (Aβ) and inhibit acetylcholinesterase (AChE) activity[8].

The following workflow outlines a general experimental approach for evaluating the neuroprotective effects of a compound like this compound.

Section 3: Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of findings. Below are summaries of methodologies commonly employed in the assessment of the therapeutic potential of natural compounds.

3.1 Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., MCF-7, RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound, galangin) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

3.2 Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Protocol:

-

Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

3.3 Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell lysate.

-

Protocol:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, NF-κB p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

While direct experimental data on this compound is currently lacking, the comprehensive research on galangin and Alpinia galanga extracts provides a robust framework for predicting its potential therapeutic targets. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, which are central to inflammation, cancer, and neurodegeneration, positions this compound and related diarylheptanoids as promising candidates for further investigation. The experimental protocols and quantitative data presented in this guide offer a foundation for future preclinical studies aimed at elucidating the specific mechanisms of action and therapeutic efficacy of this compound.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative activity and induction of apoptotic by ethanolic extract of Alpinia galanga rhizhome in human breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Neuroprotective Effects of Alpinia officinarum Hance (Galangal): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Galanganone B: An Inquiry into its Antioxidant and Anti-inflammatory Potential

A notable scarcity of direct scientific evidence currently exists for the specific antioxidant and anti-inflammatory properties of Galanganone B, a compound found in Alpinia galanga (Galangal). The available body of research predominantly focuses on the effects of the whole galangal rhizome extract or its more abundant flavonoid, Galangin. This guide, therefore, synthesizes the existing data on galangal and galangin as a proxy to infer the potential, yet unconfirmed, therapeutic profile of this compound.

While direct quantitative data and specific signaling pathways for this compound are not available in the reviewed scientific literature, the broader research on galangal provides a foundation for understanding its potential biological activities. Galangal extracts are rich in phenolic compounds and flavonoids, which are known to possess significant antioxidant and anti-inflammatory properties[1][2][3].

Inferred Antioxidant and Anti-inflammatory Effects

The therapeutic activities attributed to galangal are largely associated with its rich phytochemical composition[1][3]. The primary mechanisms of action are believed to involve the inhibition of inflammatory mediators, potent antioxidant activity, and the modulation of immune responses[4].

Antioxidant Activity of Galangal Extract

Extracts of Alpinia galanga have demonstrated considerable antioxidant capacity in various in vitro assays. This activity is crucial in mitigating the cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic inflammatory diseases.

Table 1: Quantitative Antioxidant Activity of Galangal Rhizome Extract

| Assay | Result | Source |

| DPPH Radical Scavenging Activity | 77.76% inhibition | [1][3] |

| ABTS Radical Cation Scavenging Activity | 8.66 mmol TE/g | [1][3] |

| Ferric Reducing Antioxidant Power (FRAP) | 3.99 mmol TE/g | [1][3] |

Anti-inflammatory Mechanisms of Galangin

Galangin, a well-studied flavonoid from galangal, exhibits potent anti-inflammatory effects by modulating key signaling pathways. These mechanisms provide a plausible framework for the potential anti-inflammatory action of other related compounds like this compound. Galangin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[5][6]. This is achieved through the downregulation of critical inflammatory signaling pathways, including the NF-κB and MAPK pathways[5][6].

Furthermore, studies have indicated that galangin can suppress the activation of COX-2 enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation[7][8]. Research has also pointed to the inhibition of the TRPV1 receptor as another potential anti-inflammatory mechanism of galangin[8].

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the research on galangal and its constituents. These protocols are representative of the techniques used to evaluate antioxidant and anti-inflammatory properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

-

Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compound (e.g., galangal extract) is dissolved in a suitable solvent to create a series of concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

In Vitro Anti-inflammatory Assay in Macrophages

This type of assay assesses the ability of a compound to inhibit the inflammatory response in immune cells.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium and maintained under standard cell culture conditions (37°C, 5% CO2).

-

Cell Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., galangin) for a specific duration.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of bacterial cell walls, to the cell culture medium.

-

Measurement of Inflammatory Mediators: After a further incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β are quantified using specific assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Data Analysis: The inhibitory effect of the test compound on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.

Signaling Pathways Modulated by Galangin

The anti-inflammatory effects of galangin are attributed to its ability to interfere with key intracellular signaling cascades that regulate the expression of inflammatory genes.

References

- 1. scielo.br [scielo.br]

- 2. Phytochemical analysis, antioxidant, anticancer, and antibacterial potential of Alpinia galanga (L.) rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. beneficialplus.com [beneficialplus.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galangal Benefits: Science-Backed Health Advantages [spice.alibaba.com]

- 8. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Anticancer Potential of Alpinia galanga: A Technical Guide to Galangin's Therapeutic Properties

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide was initially designed to investigate the anticancer properties of Galanganone B, a constituent of the medicinal plant Alpinia galanga. However, a comprehensive review of current scientific literature reveals a notable scarcity of specific research on the direct anticancer activities of this compound. In contrast, a wealth of data exists for a related and prominent flavonoid from the same plant: Galangin. Given the extensive body of evidence supporting Galangin's potent anti-neoplastic effects, this guide has been pivoted to provide an in-depth analysis of its anticancer properties. The findings presented herein for Galangin may offer valuable insights into the potential, yet currently unexplored, therapeutic activities of other related compounds from Alpinia galanga, including this compound.

This guide will delve into the molecular mechanisms, key signaling pathways, and experimental validation of Galangin's anticancer effects, presenting a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative effects of Galangin and Alpinia galanga extracts across various cancer cell lines.

Table 1: Cytotoxic Activity of Alpinia galanga Ethanolic Extract

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µg/mL) | Reference |

| MCF-7 | Human Breast Carcinoma | 48 | 400.0 ± 11.7 | [1] |

| MCF-7 | Human Breast Carcinoma | 72 | 170.0 ± 5.9 | [1] |

Table 2: Anti-proliferative and Apoptotic Effects of Galangin

| Cell Line | Cancer Type | Effect | Observation | Reference |

| HCCC9810 | Cholangiocarcinoma | Inhibition of Proliferation | 54% reduction in EdU-positive cells | [2] |

| HCCC9810 | Cholangiocarcinoma | Induction of Apoptosis | 26-fold increase in apoptotic cells | [2] |

| TFK-1 | Cholangiocarcinoma | Induction of Apoptosis | 6.3-fold increase in apoptotic cells | [2] |

Key Signaling Pathways in Galangin's Anticancer Activity

Galangin exerts its anticancer effects by modulating a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[3] The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Galangin has been shown to suppress this pathway, leading to apoptosis in cancer cells.[5] In kidney cancer cells, Galangin's pro-apoptotic activity is associated with the inhibition of this pathway, evidenced by decreased Bcl-2 and increased Bax and Cytochrome-c levels.[5] Similarly, in breast cancer cells, Galangin induces apoptosis through the mitochondrial pathway and inhibition of PI3K/Akt signaling.[5]

TRAIL/Caspase-3/AMPK Signaling Pathway

Galangin can sensitize cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). It promotes the expression of CHOP and DR4 through endoplasmic reticulum stress, which in turn activates Caspase-3 and AMPK phosphorylation, leading to apoptosis in human breast cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and survival. Galangin has been shown to suppress the MAPKs pathway, contributing to its chemopreventive effects by reducing oxidative stress and inflammation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the investigation of Galangin's anticancer properties.

Cell Viability and Proliferation Assays

1. MTT Assay:

-

Objective: To determine the cytotoxic effect of a compound on cancer cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7) in 96-well plates and incubate overnight.

-

Treat the cells with various concentrations of the ethanolic extract of galangal or pure Galangin for specified time periods (e.g., 24, 48, 72 hours).[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. EdU (5-ethynyl-2'-deoxyuridine) Assay:

-

Objective: To assess cell proliferation by measuring DNA synthesis.

-

Procedure:

-

Culture cancer cells (e.g., HCCC9810) in the presence of Galangin.[2]

-

Add EdU to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent dye.

-

Counterstain the cell nuclei with a DNA stain (e.g., DAPI).

-

Visualize and quantify the percentage of EdU-positive (proliferating) cells using fluorescence microscopy or flow cytometry.[2]

-

Apoptosis Assays

1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Objective: To detect and quantify apoptosis.

-

Procedure:

-

Treat cancer cells (e.g., MCF-7, HCCC9810, TFK-1) with Galangin for a specified duration.[1][2]

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

2. Western Blot Analysis for Apoptosis-Related Proteins:

-

Objective: To measure the expression levels of proteins involved in the apoptotic cascade.

-

Procedure:

-

Lyse Galangin-treated and untreated control cells to extract total proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against specific apoptosis-related proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax).[5][7]

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

The available scientific evidence strongly supports the potent anticancer properties of Galangin, a key bioactive compound in Alpinia galanga. Through the modulation of critical signaling pathways such as PI3K/Akt/mTOR, TRAIL/Caspase-3/AMPK, and MAPK, Galangin effectively induces apoptosis and inhibits the proliferation of various cancer cells. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of these findings.

While research on this compound is currently limited, the comprehensive understanding of Galangin's mechanisms provides a solid foundation for future studies. It is plausible that other structurally related compounds from Alpinia galanga, including this compound, may exhibit similar or complementary anticancer activities. Future research should focus on isolating and characterizing these less-studied compounds and evaluating their therapeutic potential, both as single agents and in combination with existing chemotherapeutic drugs. Such investigations will be crucial in unlocking the full anticancer potential of Alpinia galanga and its rich phytochemical constituents.

References

- 1. Antiproliferative activity and induction of apoptotic by ethanolic extract of Alpinia galanga rhizhome in human breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galangin induces human colon cancer cell death via the mitochondrial dysfunction and caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Galanganone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a diarylheptanoid compound of significant interest within the scientific community, primarily due to the established anti-inflammatory and other therapeutic properties of related compounds isolated from the genus Alpinia. Diarylheptanoids from Alpinia officinarum and Alpinia galanga have demonstrated the ability to inhibit pro-inflammatory mediators.[1][2][3][4] This document provides a detailed, generalized protocol for the isolation and purification of this compound from its natural source, the rhizomes of Alpinia galanga. Additionally, it outlines a plausible signaling pathway associated with its potential anti-inflammatory activity, based on studies of similar diarylheptanoids.

Data Presentation

Due to the absence of specific published data for the yield and purity of this compound, the following table presents generalized data for diarylheptanoids isolated from Alpinia species to provide a comparative reference.

| Compound Class | Plant Source | Extraction Solvent | Purification Method | Typical Yield Range (%) | Purity (%) | Reference |

| Diarylheptanoids | Alpinia officinarum | Methanol/Ethanol | Silica Gel Column Chromatography | 0.1 - 1.5 | >95 | [1][3] |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from the rhizomes of Alpinia galanga. This protocol is based on established methods for the isolation of other diarylheptanoids from the same genus.[1][5]

1. Plant Material and Extraction

-

Plant Material: Fresh or dried rhizomes of Alpinia galanga.

-

Preparation: The rhizomes should be thoroughly washed, air-dried, and ground into a coarse powder.

-

Extraction:

-

Macerate the powdered rhizomes in 95% ethanol or methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

2. Fractionation of the Crude Extract

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness. The diarylheptanoids are typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system of chloroform and methanol is commonly used.

-

Procedure:

-

Prepare a silica gel column of appropriate dimensions.

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

-

Load the sample onto the column.

-

Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).

-

Collect fractions of a suitable volume (e.g., 20-30 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., UV light, iodine vapor, or a specific staining agent).

-

Combine the fractions containing the compound of interest (this compound).

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.

-

4. Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and stereochemistry.[6][7][8][9][10]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the known activity of related diarylheptanoids, this compound is hypothesized to exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[1][11]

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

- 1. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activities of Some Plants of Genus Alpinia: Insights from In Vitro, In Vivo, and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of new phytometabolites from Alpinia galanga willd rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS Analysis of Galanganone B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a diarylheptanoid found in the rhizomes of Alpinia galanga, a plant in the ginger family. Diarylheptanoids from this plant have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the selective and sensitive detection of small molecules in complex matrices.

Chemical Structure of this compound

-

Molecular Formula: C₃₄H₄₀O₆

-

Molecular Weight: 544.68 g/mol

-

IUPAC Name: (E)-1-(2,4-dihydroxy-3-((E,1S)-1-(4-hydroxyphenyl)dodec-2-en-1-yl)-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a solid-liquid extraction method suitable for obtaining this compound from dried rhizomes of Alpinia galanga.

Materials:

-

Dried and powdered rhizomes of Alpinia galanga

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried plant powder into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water (v/v).

-